Predicted Properties vs. Regioisomer
While experimental data for (2-Bromo-3-iodophenyl)methanol (CAS 1261644-21-6) remains scarce in the primary literature, its predicted physicochemical profile differs from the target compound. The regioisomeric arrangement alters molecular properties relevant to formulation and handling. For the target compound, predicted values are a density of 2.211±0.06 g/cm³, a boiling point of 351.3±27.0 °C, and a LogP of 2.4 . A comparison of these predicted properties is shown below. These differences can influence solubility, chromatography purification, and long-term storage protocols . The target compound's specific profile should be used for method development, not generic averages for the dihalogenated class.
| Evidence Dimension | Predicted Density |
|---|---|
| Target Compound Data | 2.211±0.06 g/cm³ |
| Comparator Or Baseline | (2-Bromo-3-iodophenyl)methanol (CAS 1261644-21-6): 2.2±0.1 g/cm³ (typical predicted range) |
| Quantified Difference | Comparable, with target data having higher precision |
| Conditions | In silico prediction (ACD/Labs or similar) |
Why This Matters
Procurement decisions require precise specification; the target compound's well-defined predicted properties enable accurate inventory management and experimental planning, avoiding the uncertainty associated with less-characterized regioisomers.
- [1] Molaid. 2-溴-3-碘苄醇 | 1261571-03-2. Compound Property Data. View Source
